molecular formula C14H16N2S B11086970 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B11086970
M. Wt: 244.36 g/mol
InChI Key: QHGDVAVJDUCAQO-UHFFFAOYSA-N
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Description

4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is a heterocyclic compound that belongs to the class of thiazoloindoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to an indole ring. The presence of ethyl and methyl groups at specific positions on the rings further distinguishes this compound. Thiazoloindoles are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with an indole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes to ensure sustainability .

Chemical Reactions Analysis

Types of Reactions

4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thiazoloindoles. These products often exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]benzothiazole
  • 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]pyridine
  • 4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]quinoline

Uniqueness

4,7-diethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole is unique due to its specific substitution pattern and the presence of both thiazole and indole rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research and development .

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4,7-diethyl-2-methyl-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C14H16N2S/c1-4-10-6-7-12-11(8-10)13-14(16(12)5-2)17-9(3)15-13/h6-8H,4-5H2,1-3H3

InChI Key

QHGDVAVJDUCAQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=C2N=C(S3)C)CC

Origin of Product

United States

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